Grandinin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

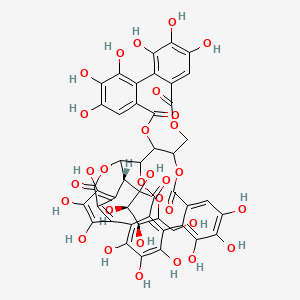

La grandinina es un elagitanino, un tipo de tanino hidrolizable, que se encuentra en diversas especies de plantas como Melaleuca quinquenervia y especies de roble como Quercus alba (roble blanco de América del Norte) y Quercus robur (roble rojo europeo) . Es conocida por sus propiedades antioxidantes y astringentes, y también está presente en los vinos que se envejecen en barricas de roble . La grandinina es un glucósido de castalagina, formado por la unión de la pentosa lixosa .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de la grandinina implica varios pasos. Un método utiliza la corteza de Anogeissus acuminata como materia prima . El proceso incluye:

Extracción: Las sustancias grasas se extraen de la materia prima utilizando fluido de dióxido de carbono supercrítico. A continuación, se realiza una extracción ultrasónica de reflujo continuo en la materia prima desengrasada para obtener una solución de extracción.

Concentración y purificación: La solución de extracción se concentra y se añade una solución de gelatina. La mezcla se centrifuga y el precipitado se disuelve en una solución de acetona-agua y se filtra para eliminar la gelatina, dando como resultado una solución de purificación preliminar.

Purificación final: La solución se purifica mediante una columna de resina macroporosa, se eluyó con agua y una solución de etanol-agua, se concentró y se liofilizó para obtener grandinina.

Métodos de producción industrial: La producción industrial de grandinina sigue pasos similares, pero se optimiza para obtener un mayor rendimiento y pureza. El proceso se lleva a cabo a 50 °C para evitar cambios químicos y estructurales causados por las altas temperaturas en la extracción convencional de reflujo en caliente .

Análisis De Reacciones Químicas

Tipos de reacciones: La grandinina experimenta diversas reacciones químicas, entre las que se incluyen:

Reactivos y condiciones comunes:

Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y otros agentes oxidantes en condiciones suaves.

Hidrólisis: Se utilizan normalmente condiciones ácidas o enzimáticas para las reacciones de hidrólisis.

Principales productos:

Aplicaciones Científicas De Investigación

Chemical Properties and Sources

Grandinin is classified as an ellagitannin, a type of polyphenolic compound known for its complex structure and significant biological activities. It is commonly found in:

- Oak trees : Particularly in the bark and wood.

- Fruits : Such as pomegranates and berries.

- Herbs : Including certain varieties of tea.

The structural characteristics of this compound contribute to its bioactivity, which includes antioxidant, anti-inflammatory, and antimicrobial properties.

Antioxidant Activity

This compound exhibits strong antioxidant properties, which are crucial for combating oxidative stress in biological systems. Research indicates that it can scavenge free radicals effectively, thereby protecting cells from damage. This property is particularly relevant in the context of chronic diseases such as cancer and cardiovascular disorders.

Anti-inflammatory Effects

Studies have demonstrated that this compound can modulate inflammatory pathways. For example, it has been shown to inhibit the expression of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. A study highlighted that this compound reduced inflammation markers in vitro, indicating its therapeutic potential in conditions like arthritis and colitis .

Neuroprotective Properties

Recent research has explored the neuroprotective effects of this compound. It has been found to enhance cognitive function by protecting neuronal cells from oxidative damage. In animal models of neurodegenerative diseases, treatment with this compound resulted in improved memory and learning capabilities . This suggests that this compound could be a promising candidate for developing therapies aimed at Alzheimer's disease and other cognitive impairments.

Applications in Food Science

This compound's presence in oak wood is significant for the wine industry. It contributes to both the flavor profile and the antioxidant capacity of wines. The concentration of this compound influences the sensory characteristics of wine, making it an important factor in winemaking processes .

Table 1: Influence of this compound on Wine Characteristics

| Parameter | Effect of this compound |

|---|---|

| Flavor Profile | Enhances complexity |

| Color Stability | Improves longevity |

| Antioxidant Capacity | Increases protective effects |

Case Study 1: this compound in Cancer Therapy

A study investigated the synergistic effects of this compound when combined with conventional chemotherapy agents on pancreatic cancer cell lines. The results indicated that this compound enhanced the efficacy of these drugs, leading to a significant reduction in cell viability compared to treatments with chemotherapy alone .

Case Study 2: this compound's Role in Gut Health

Research focusing on gut microbiome interactions showed that this compound positively influenced gut health by promoting beneficial bacteria growth while inhibiting pathogenic strains. This dual action could have implications for dietary supplements aimed at improving digestive health .

Mecanismo De Acción

La grandinina ejerce sus efectos a través de varios mecanismos:

Actividad antioxidante: Neutraliza los radicales libres donando electrones, lo que previene el daño oxidativo a las células.

Inhibición de la fosforilación: La grandinina suprime la fosforilación del receptor del factor de crecimiento epidérmico, que está implicado en las vías de proliferación y supervivencia celular.

Compuestos similares:

Castalagina: Otro elagitanino con propiedades antioxidantes similares.

Vescalagina: Similar a la grandinina, se encuentra en las especies de roble y presenta actividad antioxidante.

Tellimagrandin II: Un isómero de la punicafolina, que se encuentra en Geum japonicum y Syzygium aromaticum, con actividades biológicas similares.

Singularidad de la grandinina: La grandinina es única debido a su enlace glucosídico específico con la pentosa lixosa y su potente inhibición de la fosforilación del receptor del factor de crecimiento epidérmico . Esto la hace particularmente interesante para la investigación del cáncer y las aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Castalagin: Another ellagitannin with similar antioxidant properties.

Vescalagin: Similar to grandinin, it is found in oak species and exhibits antioxidant activity.

Tellimagrandin II: An isomer of punicafolin, found in Geum japonicum and Syzygium aromaticum, with similar biological activities.

Uniqueness of this compound: this compound is unique due to its specific glycosidic linkage with the pentose lyxose and its potent inhibition of the epidermal growth factor receptor phosphorylation . This makes it particularly interesting for cancer research and therapeutic applications .

Actividad Biológica

Grandinin is a polyphenolic compound derived from the leaves of Melaleuca quinquenervia, known for its diverse biological activities. This article reviews the current understanding of its biological effects, particularly in relation to cancer cell viability, apoptosis, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a C-glycosidic ellagitannin. Its structure allows it to interact with various biological pathways, contributing to its pharmacological effects. The compound's ability to modulate signaling pathways makes it a candidate for further research in cancer therapy and other medical applications.

Inhibition of Cancer Cell Viability

Research has demonstrated that this compound effectively reduces the viability of several malignant cell lines, including MS-1, A549 (lung cancer), and LK-2. A study found that treatment with this compound at concentrations of 8 μM and 16 μM led to significant decreases in cell viability over 48 hours. The mechanism involves the down-regulation of phosphorylated epidermal growth factor receptor (p-EGFR) and phosphorylated AKT (p-AKT), both critical proteins in cancer cell survival and proliferation.

| Cell Line | Concentration (μM) | Viability Reduction (%) |

|---|---|---|

| MS-1 | 8 | Significant |

| MS-1 | 16 | Significant |

| A549 | 8 | Significant |

| A549 | 16 | Significant |

| LK-2 | 8 | Significant |

| LK-2 | 16 | Significant |

The results indicate that this compound does not affect the mRNA levels of EGFR and AKT but significantly impacts their protein phosphorylation status, suggesting a post-transcriptional regulatory mechanism .

Induction of Apoptosis

This compound has been shown to induce apoptosis in malignant cells. The reduction in p-EGFR and p-AKT levels correlates with increased apoptotic activity, making it a potential candidate for therapeutic strategies against lung malignancies. The specific pathways through which this compound induces apoptosis include:

- Caspase Activation : this compound treatment leads to the activation of caspases, which are crucial for the execution phase of apoptosis.

- Inhibition of Anti-apoptotic Proteins : It may also inhibit proteins that prevent apoptosis, thus promoting cell death in cancerous cells.

Case Studies and Experimental Findings

Several studies have documented the effects of this compound on different biological systems:

- Diabetes Management : In STZ-induced diabetic mice, this compound was reported to reduce elevated blood glucose levels and lower blood urea nitrogen levels, indicating potential benefits in metabolic disorders .

- Antioxidant Activity : this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

- Combination Therapies : Research suggests that combining this compound with other pharmacological agents may enhance its efficacy against various malignancies. For instance, studies have explored its synergistic effects when paired with acyclovir in viral infections .

Propiedades

Número CAS |

115166-32-0 |

|---|---|

Fórmula molecular |

C46H34O30 |

Peso molecular |

1066.7 g/mol |

Nombre IUPAC |

(46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37-pentadecahydroxy-46-[(3R,4S)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone |

InChI |

InChI=1S/C46H34O30/c47-4-12-27(54)40(64)46(70,76-12)23-22-21-19(33(60)36(63)34(22)61)18-20-17(31(58)35(62)32(18)59)16-8(3-11(50)26(53)30(16)57)42(66)72-13-5-71-41(65)6-1-9(48)24(51)28(55)14(6)15-7(2-10(49)25(52)29(15)56)43(67)73-37(13)39(75-44(20)68)38(23)74-45(21)69/h1-3,12-13,23,27,37-40,47-64,70H,4-5H2/t12?,13?,23-,27-,37?,38?,39?,40-,46?/m1/s1 |

Clave InChI |

GCEXRPOQEVIITL-XJDSPLDHSA-N |

SMILES |

C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)C8(C(C(C(O8)CO)O)O)O)OC(=O)C9=CC(=C(C(=C9C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

SMILES isomérico |

C1C2C(C3C4[C@@H](C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)C8([C@@H]([C@@H](C(O8)CO)O)O)O)OC(=O)C9=CC(=C(C(=C9C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

SMILES canónico |

C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)C8(C(C(C(O8)CO)O)O)O)OC(=O)C9=CC(=C(C(=C9C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

Sinónimos |

grandinin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.